molecular formula C4H2Cl3N3 B1631622 3,5,6-Trichloropyrazin-2-amine CAS No. 13484-51-0

3,5,6-Trichloropyrazin-2-amine

Cat. No.: B1631622
CAS No.: 13484-51-0
M. Wt: 198.43 g/mol
InChI Key: NRDPLJROSGVEDO-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyrazin-2-amine is a chlorinated pyrazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a pyrazine ring substituted with three chlorine atoms and an amino group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropyrazin-2-amine typically involves the chlorination of pyrazine derivatives. One common method is the direct chlorination of pyrazin-2-amine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5,6-Trichloropyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5,6-Trichloropyrazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichloropyridine: Another chlorinated heterocycle with similar substitution patterns.

    2-Amino-6-chloropyrazine: A related compound with a different substitution pattern on the pyrazine ring.

Uniqueness

3,5,6-Trichloropyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three chlorine atoms and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5,6-trichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPLJROSGVEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306268
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-51-0
Record name 3,5,6-Trichloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trichloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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